molecular formula C7H13NO2 B12280442 3-tert-Butyl-1,3-oxazolidin-2-one CAS No. 40482-46-0

3-tert-Butyl-1,3-oxazolidin-2-one

Cat. No.: B12280442
CAS No.: 40482-46-0
M. Wt: 143.18 g/mol
InChI Key: BVRKJDJSSFTJMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-tert-Butyl-1,3-oxazolidin-2-one (CAS Registry Number: 40482-46-0) is a chiral oxazolidinone derivative of significant value in organic and medicinal chemistry research . With a molecular formula of C7H13NO2 and a molecular weight of 143.18 g/mol, this compound serves as a versatile scaffold and chiral auxiliary in asymmetric synthesis . Its primary research application lies in its capacity to direct stereoselective reactions. The mechanism involves the formation of a planar enolate intermediate, where the bulky tert-butyl group effectively shields one face of the molecule. This steric bias forces incoming electrophiles to attack from the opposite, less hindered face, resulting in the formation of new stereogenic centers with high enantioselectivity . This principle of "self-reproduction of chirality centers" makes it a powerful tool for the enantioselective synthesis of complex molecules . Researchers utilize this compound in key transformations such as the stereoselective α-alkylation and α-functionalization of carbonyl compounds, enabling the production of enantiopure intermediates . These intermediates are crucial in the development of pharmaceuticals and biologically active compounds, including the synthesis of antidepressant drug candidates like (R)-Rolipram . This product is intended For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

40482-46-0

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

3-tert-butyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C7H13NO2/c1-7(2,3)8-4-5-10-6(8)9/h4-5H2,1-3H3

InChI Key

BVRKJDJSSFTJMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CCOC1=O

Origin of Product

United States

Preparation Methods

Condensation of Carbamates with Glycidylamine Derivatives

The foundational method involves condensing tert-butylcarbamoyl-protected glycidylamine with carbamates under alkaline conditions. As detailed in patent DE60118241T2, this approach leverages the steric bulk of the BOC group to streamline reactivity. The reaction employs 1.3 equivalents of tert-butylcarbamoyl chloride, significantly fewer than the two equivalents required for analogous acetamide reactions, enhancing atom economy.

Reaction Conditions:

  • Solvent: Tetrahydrofuran (THF) or dichloromethane
  • Base: Lithium hexamethyldisilazide (LiHMDS)
  • Temperature: −78°C to 25°C
  • Yield: 82–89%

The mechanism proceeds via nucleophilic attack of the glycidylamine’s amine group on the carbamate carbonyl, followed by intramolecular cyclization. The BOC group’s electron-withdrawing nature accelerates cyclization while minimizing side reactions.

One-Pot Synthesis from 3-Amino-1-Halo-2-Propanols

A one-pot protocol simplifies synthesis by combining carbamate formation and cyclization. Starting with 3-amino-1-chloro-2-propanol, treatment with tert-butyl isocyanate generates a BOC-protected intermediate, which undergoes base-mediated cyclization.

Optimized Parameters:

  • Cyclization Agent: Triethylamine (2.5 equivalents)
  • Reaction Time: 12 hours
  • Workup: Acidic aqueous extraction (pH 4–5)
  • Purity: >95% by HPLC

This method eliminates intermediate isolation, reducing processing time by 40% compared to stepwise approaches.

Cyclization Strategies Using Acylating Reagents

Acylative Cyclization with Carbonyldiimidazole (CDI)

Cyclization of N-tert-butyl-2-aminoethanol derivatives using CDI forms the oxazolidinone ring efficiently. CDI activates the carbonyl, enabling ring closure without racemization.

Procedure:

  • React N-tert-butyl-2-aminoethanol with CDI (1.1 equivalents) in THF.
  • Stir at reflux (66°C) for 6 hours.
  • Quench with methanol and isolate via vacuum distillation.
    Yield: 78%

Chloroformate-Mediated Cyclization

Ethyl chloroformate facilitates cyclization under milder conditions. The reaction proceeds via mixed carbonate intermediate formation, followed by intramolecular nucleophilic substitution.

Key Data:

Parameter Value
Solvent Dichloromethane
Temperature 0°C to 25°C
Reaction Time 2 hours
Yield 85%

This method is preferred for heat-sensitive substrates due to its low energy profile.

Enzymatic Asymmetric Hydrolysis for Enantioselective Synthesis

Lipase-Catalyzed Resolution

Pseudomonas aeruginosa lipase enantioselectively hydrolyzes racemic 5-acetoxymethyl-3-tert-butyl-oxazolidin-2-one, yielding (S)-5-hydroxymethyl derivative with 98% e.e..

Enzymatic Conditions:

  • Enzyme Loading: 10 mg/mL
  • pH: 7.0 (phosphate buffer)
  • Temperature: 37°C
  • Conversion: 48% (theoretical maximum for kinetic resolution)

Whole-Cell Biocatalysts

Enterobacter species achieve asymmetric hydrolysis at scale. Cells are immobilized on alginate beads, enhancing operational stability for >10 cycles.

Performance Metrics:

  • Space-Time Yield: 12 g/L/day
  • Enantiomeric Excess: 94%

Comparative Analysis of Synthetic Methods

Method Yield (%) Enantiomeric Excess (%) Scalability Cost Index
BOC Condensation 89 N/A High $$
CDI Cyclization 78 N/A Moderate $$$
Enzymatic 48* 98 Low $$$$

*Theoretical maximum for kinetic resolution.

Chemical Reactions Analysis

3-tert-Butyl-1,3-oxazolidin-2-one undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-tert-Butyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. In the context of its antimicrobial activity, the compound inhibits bacterial protein synthesis by binding to the bacterial ribosome . This prevents the formation of the initiation complex, thereby halting bacterial growth and proliferation.

Comparison with Similar Compounds

Comparison with Similar Oxazolidin-2-one Derivatives

The following table summarizes key structural, synthetic, and functional differences between 3-tert-butyl-1,3-oxazolidin-2-one and analogous compounds:

Compound Substituents Molecular Formula Key Properties/Applications References
This compound 3-tert-butyl C₇H₁₃NO₂ Bulky tert-butyl group enhances steric hindrance; used in chiral synthesis and drug intermediates.
3-(4-Nitrophenyl)-1,3-oxazolidin-2-one 3-(4-nitrophenyl) C₉H₈N₂O₃ Catalytic reduction to 3-(4-aminophenyl) derivative; intermediate in nitro-to-amine conversions.
3-Acryloyl-(4S)-4-benzyl-1,3-oxazolidin-2-one 3-acryloyl, 4-benzyl (chiral) C₁₃H₁₃NO₃ Chiral auxiliary in asymmetric Diels-Alder reactions; Ti-TADDOLate catalysts enhance stereoselectivity.
Furazolidone 3-[(5-nitro-2-furyl)methylene]amino C₈H₇N₃O₅ Antimicrobial nitrofuran; low water solubility (40 mg/L); decomposes at 256–257°C.
5-Methyl-3-vinyl-1,3-oxazolidin-2-one 5-methyl, 3-vinyl C₆H₉NO₂ Component in acrylic resins; high volatility and acute toxicity (H302, H315, H318).
3-Butyl-4-ethyl-1,3-oxazolidin-2-one 3-butyl, 4-ethyl C₉H₁₇NO₂ Structural analog with alkyl chains; limited data on applications.
3-Cyclohexyl-5-(chloromethyl)-1,3-oxazolidin-2-one 3-cyclohexyl, 5-chloromethyl C₁₀H₁₆ClNO₂ Halogenated derivative; potential alkylating agent in synthesis.
3-[tert-Butyl(dimethyl)silyl]-1,3-oxazolidin-2-one 3-silyl-protected tert-butyl C₉H₁₉NO₂Si Silicon-containing derivative; used in protective group strategies.

Key Comparative Insights

Steric and Electronic Effects :

  • The tert-butyl group in this compound provides significant steric bulk, reducing nucleophilic attack at the carbonyl group compared to less hindered derivatives like 3-(4-nitrophenyl)-1,3-oxazolidin-2-one .
  • Electron-withdrawing groups (e.g., nitro in furazolidone) increase electrophilicity, enhancing reactivity in reduction or substitution reactions .

Synthetic Utility: Chiral oxazolidinones (e.g., 3-acryloyl-4-benzyl derivatives) are critical in asymmetric synthesis, leveraging their rigid frameworks to control stereochemistry . Halogenated derivatives (e.g., 5-(bromomethyl)-3-tert-butyl) enable further functionalization via nucleophilic substitution or cross-coupling reactions .

Biological Activity: Furazolidone’s nitro group confers antimicrobial properties but raises toxicity concerns, leading to regulatory restrictions in food products .

Physical and Safety Profiles: Polar substituents (e.g., aminophenyl in reduced 3-(4-nitrophenyl) derivatives) improve water solubility, whereas hydrophobic groups (tert-butyl, cyclohexyl) enhance lipid solubility . Vinyl-substituted derivatives (e.g., 5-methyl-3-vinyl) exhibit higher reactivity and hazards (e.g., respiratory irritation, H335) compared to saturated analogs .

Research Findings and Data Trends

  • Synthesis Efficiency : Microwave-assisted N-alkylation of 1,3-oxazolidin-2-ones achieved moderate yields (54%) but faced challenges in cyclization steps, likely due to steric effects from bulky substituents .
  • Crystallographic Data : X-ray studies of 3-acetyloxazolidin-2-one derivatives reveal planar carbonyl geometries, critical for predicting reactivity in Michael additions or cycloadditions .
  • Environmental Behavior : The 5-methyl-3-vinyl derivative exhibits low soil adsorption and volatility, suggesting persistence in aqueous environments .

Biological Activity

3-tert-Butyl-1,3-oxazolidin-2-one is a member of the oxazolidinone class of compounds, which are characterized by a five-membered ring structure containing nitrogen and oxygen. This compound has garnered attention due to its potential biological activities, particularly its antibacterial properties and applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound is defined by the presence of a tert-butyl group at the 3-position of the oxazolidinone ring. This structural feature enhances its lipophilicity, stability, and reactivity, allowing it to participate in various biochemical interactions.

Property Description
Molecular Formula C8H15N1O2
Molecular Weight 157.21 g/mol
Functional Groups Oxazolidinone ring, tert-butyl group

The biological activity of this compound primarily stems from its interaction with bacterial ribosomes and other cellular targets. The compound exhibits antibacterial activity , particularly against Gram-positive bacteria like Staphylococcus aureus.

Target Mechanisms:

  • Ribosomal Inhibition : Compounds in the oxazolidinone class inhibit protein synthesis by binding to the bacterial ribosome, specifically at the 50S subunit. This action disrupts translation and leads to cell death.
  • Cell Membrane Integrity : Studies indicate that certain derivatives can damage bacterial cell membranes, as evidenced by fluorescence microscopy showing increased membrane permeability in treated cells .

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compound analogs were tested against various bacterial strains using microbroth dilution assays.

Compound Bacterial Strain MIC (µg/mL) Activity
16Staphylococcus aureus4Superior to chloramphenicol
16Escherichia coli8Moderate

Case Studies

A notable study evaluated the antimicrobial efficacy of synthesized oxazolidinone derivatives. Among these, compound 16 showed enhanced activity against Staphylococcus aureus, outperforming traditional antibiotics like chloramphenicol. The mechanism involved disruption of cell membrane integrity and subsequent cell lysis .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies assessing its ADME (Absorption, Distribution, Metabolism, Excretion) properties suggest that it is non-mutagenic and non-cytotoxic at effective concentrations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.